molecular formula C18H18F2N6O B5572861 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide

N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide

Cat. No. B5572861
M. Wt: 372.4 g/mol
InChI Key: KBGRGKMHSDTISL-UHFFFAOYSA-N
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Description

This compound, a member of the pyrimidine family, is structurally complex and has applications in various fields such as medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, typically starting with simpler molecules that are gradually built up to form the more complex structure. For instance, Huang et al. (2020) describe the synthesis of a similar compound, starting with simpler acids and amines, and using condensation reactions (Huang et al., 2020).

Molecular Structure Analysis

Crystallographic studies are crucial for determining the exact structure of such compounds. For instance, the crystal structure of a related compound was determined by Huang et al. (2020), providing insight into its geometry and atomic arrangement (Huang et al., 2020).

Chemical Reactions and Properties

The compound's chemical reactions can involve various transformations, such as condensation or cyclization. Karcı and Demirçalı (2006) explored the synthesis of phenylazopyrimidone dyes, showcasing the diverse chemical reactivity of the pyrimidine ring (Karcı & Demirçalı, 2006).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are key to understanding the compound's behavior in different environments. Wu et al. (2005) detailed the molecular structures of similar compounds, providing information on their physical characteristics (Wu et al., 2005).

Chemical Properties Analysis

Chemical properties, like reactivity with different agents, stability under various conditions, and the ability to form derivatives, are vital for practical applications. The work of Mohammed, Vishwakarma, and Bharate (2015) on the synthesis of pyrimidin-7(6H)-ones is an example of studying such properties (Mohammed, Vishwakarma, & Bharate, 2015).

Scientific Research Applications

Anticancer Activity

One of the primary research applications of compounds related to N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide is in the design and synthesis of potential anticancer agents. For instance, studies have focused on the development of molecules with marked inhibition against various cancer cell lines, showcasing promising anticancer activity. The molecular docking studies of these compounds reveal their potential to inhibit specific proteins associated with cancer progression (Huang et al., 2020).

Molecular Design and Synthesis

Research in this area involves the synthesis of novel molecules through various chemical reactions, aiming to explore their potential applications, including their anticancer properties. Such studies include the synthesis of aromatic polyimides, which are evaluated for their solubility, degradation temperature, and specific heat capacity, providing insights into their structural and functional versatility (Butt et al., 2005).

Molecular Structure Analysis

Another significant application involves the analysis of molecular structures, where compounds similar to N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide are examined for their crystal structures, geometric bond lengths, and bond angles. Such research provides deeper insights into the molecular characteristics and potential functionalities of these compounds. Studies have utilized techniques like density functional theory (DFT) and X-ray diffraction to understand the optimized geometric parameters and the nature of molecular electrostatic potential surfaces (Sokolov et al., 2013).

Investigating Molecular Interactions

Research also extends to understanding the intermolecular interactions within the crystal structures of related compounds. This involves analyzing the nature and effects of interactions like hydrogen bonding, which play a crucial role in the assembly and stability of the molecular structure. Such studies are crucial for designing molecules with desired properties and functionalities (Forbes et al., 2001).

properties

IUPAC Name

N-[2-[[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N6O/c1-11-12(2)26(10-25-11)16-8-15(23-9-24-16)21-6-7-22-18(27)17-13(19)4-3-5-14(17)20/h3-5,8-10H,6-7H2,1-2H3,(H,22,27)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGRGKMHSDTISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=NC=NC(=C2)NCCNC(=O)C3=C(C=CC=C3F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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